![molecular formula C16H15ClN2O B5821359 N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide](/img/structure/B5821359.png)
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide typically involves the reaction of 2-chloroaniline with 3,4-dihydroquinoline-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline derivatives .
Scientific Research Applications
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is unique due to its specific structural features, such as the presence of both a quinoline ring and a chloro-substituted phenyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-8-2-3-9-14(13)18-16(20)19-11-5-7-12-6-1-4-10-15(12)19/h1-4,6,8-10H,5,7,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQZJDWWFVHLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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